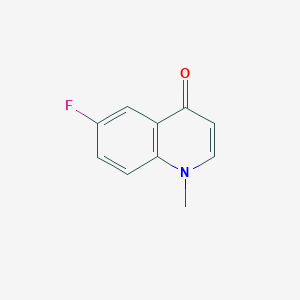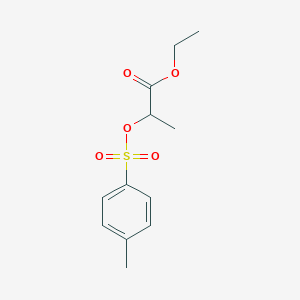
(S)-Ethyl 2-(tosyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-(tosyloxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a toluene-4-sulfonyl group attached to the propionic acid moiety, with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(tosyloxy)propanoate typically involves the esterification of 2-(Toluene-4-sulfonyloxy)propionic acid with ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-(tosyloxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted propionic acid derivatives.
Hydrolysis: 2-(Toluene-4-sulfonyloxy)propionic acid and ethanol.
Reduction: 2-(Toluene-4-sulfonyloxy)propanol.
Scientific Research Applications
(S)-Ethyl 2-(tosyloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-(tosyloxy)propanoate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(Toluene-4-sulfonyloxy)propionic acid methyl ester
- (Toluene-4-sulfonyloxy)-acetic acid ethyl ester
- 2-(Toluene-4-sulfonyloxy)butanoic acid ethyl ester
Uniqueness
(S)-Ethyl 2-(tosyloxy)propanoate is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemical synthesis and research .
Properties
Molecular Formula |
C12H16O5S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
ethyl 2-(4-methylphenyl)sulfonyloxypropanoate |
InChI |
InChI=1S/C12H16O5S/c1-4-16-12(13)10(3)17-18(14,15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
InChI Key |
SNLMUZGICZJWKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


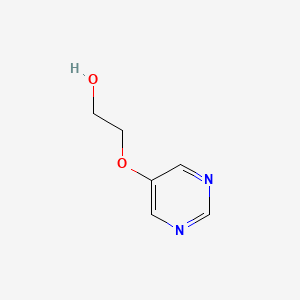
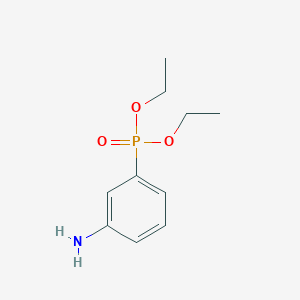
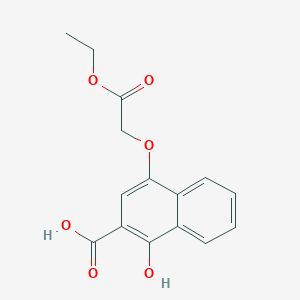
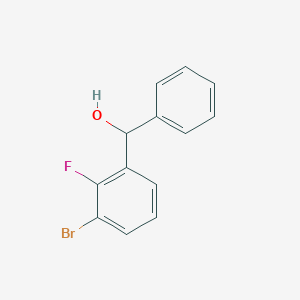

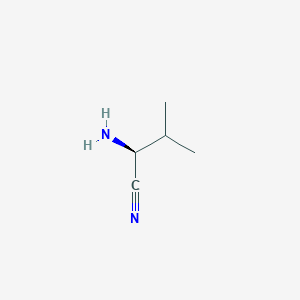
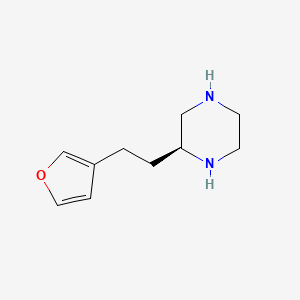
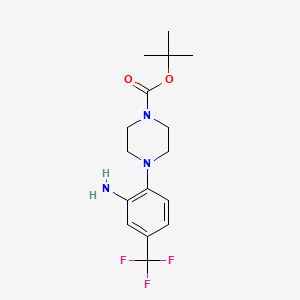
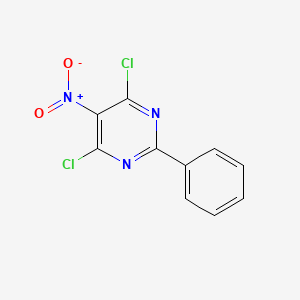
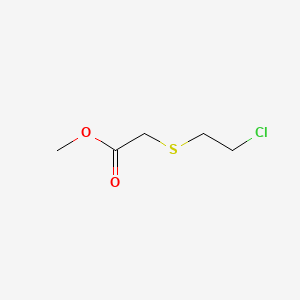
![6-Bromo-5,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B8777914.png)
![Methyl [(3,4-dimethoxyphenyl)sulfonyl]acetate](/img/structure/B8777926.png)
![2-Hydroxy-6-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B8777948.png)
